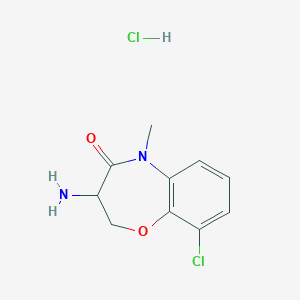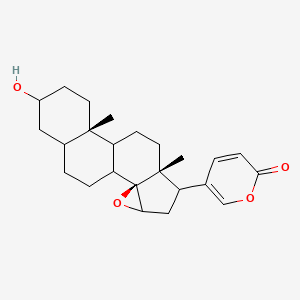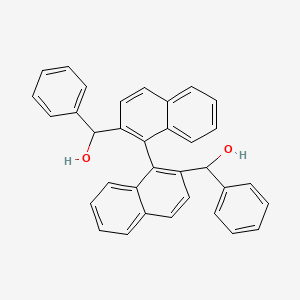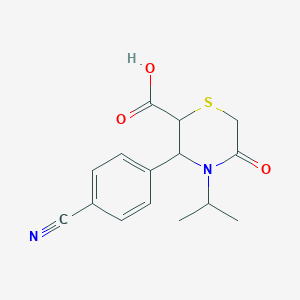
3-Amino-9-chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-9-chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzoxazepine core, which is a seven-membered ring containing both nitrogen and oxygen atoms. The presence of amino, chloro, and methyl substituents further enhances its chemical reactivity and potential for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-9-chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-chlorobenzophenone with methylamine in the presence of a suitable catalyst can lead to the formation of the desired benzoxazepine ring. The reaction conditions often involve refluxing in an organic solvent such as toluene or methanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
3-Amino-9-chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
科学的研究の応用
3-Amino-9-chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 3-Amino-9-chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
3-Amino-9-chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one: The parent compound without the hydrochloride group.
9-Chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one: Lacks the amino group.
3-Amino-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one: Lacks the chloro group.
Uniqueness
The presence of both amino and chloro substituents in 3-Amino-9-chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride enhances its chemical reactivity and potential for diverse applications. This combination of functional groups is not commonly found in similar compounds, making it unique and valuable for specific research and industrial purposes .
特性
分子式 |
C10H12Cl2N2O2 |
|---|---|
分子量 |
263.12 g/mol |
IUPAC名 |
3-amino-9-chloro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride |
InChI |
InChI=1S/C10H11ClN2O2.ClH/c1-13-8-4-2-3-6(11)9(8)15-5-7(12)10(13)14;/h2-4,7H,5,12H2,1H3;1H |
InChIキー |
JAMDNDCSHIXTKQ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=CC=C2)Cl)OCC(C1=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[2-(6-Bromo-1H-benzoimidazol-2-yl)-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid methyl ester](/img/structure/B14782535.png)

![2-[(4-Methylpiperazin-1-yl)methyl]-3-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]methyl]quinazolin-4-one](/img/structure/B14782544.png)

![1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-imidazo[4,5-c]pyridin-4-one](/img/structure/B14782550.png)

![Acetonitrile;cyclohexa-1,3-dien-1-yl-[5-[hydroxy(diphenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-phenylmethanol;dichlorotitanium;1,2-dimethoxyethane](/img/structure/B14782555.png)
![(1R,2S,3S,5S)-Methyl 3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14782564.png)

![6-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14782571.png)

![6-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14782594.png)

![tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate](/img/structure/B14782611.png)
